

Certificate of analysis for Triarachidin reference standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triarachidin*

Cat. No.: *B052973*

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A Comparative Guide to Triarachidin Reference Standards

For researchers, scientists, and professionals in drug development, the quality and characterization of reference standards are paramount for accurate analytical results. This guide provides a comparative analysis of **Triarachidin** reference standards from various suppliers, supported by key experimental data and methodologies. **Triarachidin**, a triglyceride, is utilized in various research applications, including as a component in lipid-based drug delivery systems and in metabolic studies.

Performance and Purity Comparison

The purity of a reference standard is a critical parameter that directly impacts the accuracy of analytical measurements. The following table summarizes the publicly available specification data for **Triarachidin** from prominent chemical suppliers. It is important to note that a comprehensive Certificate of Analysis (CoA) with batch-specific results is typically provided upon purchase.

Specification	Supplier A (TCI America)	Supplier B (Cayman Chemical)	Supplier C (Sigma-Aldrich)
Purity	>95.0% (HPLC)	≥98% [1]	Not specified on product page
Physical Appearance	White to Almost white powder to crystal	Crystalline solid [1]	White powder [2]
Molecular Formula	C63H122O6	C63H122O6 [1]	C63H122O6 [2]
Molecular Weight	975.66 g/mol	975.6 g/mol [1]	975.6 g/mol [2]
Storage Temperature	Room Temperature (Recommended in a cool and dark place, <15°C)	-20°C [1]	Not specified on product page
Analytical Method	HPLC	Not specified	Not specified

Note: Data is based on information available on the suppliers' websites and may not reflect the exact specifications of a particular batch. For lot-specific information, please refer to the Certificate of Analysis provided with the product.

Experimental Protocols

The analysis of **Triarachidin** reference standards typically involves chromatographic techniques to assess purity and identity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the analysis of triglycerides.[\[3\]](#)

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of a **Triarachidin** reference standard.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV or Evaporative Light Scattering Detector (ELSD).
- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m).

Reagents:

- Acetonitrile (HPLC grade)
- Isopropanol (HPLC grade)
- Water (HPLC grade)
- **Triarachidin** reference standard

Procedure:

- Standard Preparation: Accurately weigh and dissolve a known amount of the **Triarachidin** reference standard in a suitable solvent such as chloroform or a mixture of acetonitrile and isopropanol to prepare a stock solution. Further dilute to an appropriate concentration for analysis.
- Chromatographic Conditions:
 - Mobile Phase: A gradient of acetonitrile and isopropanol is commonly used. A typical starting condition could be 80:20 (v/v) acetonitrile:isopropanol, gradually increasing the proportion of isopropanol.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV at 205 nm or ELSD.
- Analysis: Inject the prepared standard solution into the HPLC system and record the chromatogram.

- Data Interpretation: The purity is calculated based on the area percentage of the main peak corresponding to **Triarachidin** relative to the total peak area.

Gas Chromatography (GC) for Fatty Acid Profile

To confirm the identity and fatty acid composition of **Triarachidin**, a gas chromatographic analysis of the fatty acid methyl esters (FAMES) is performed.

Instrumentation:

- Gas Chromatograph with a Flame Ionization Detector (FID).
- Capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 μ m).

Reagents:

- Methanol
- Sodium methoxide solution
- Hexane (GC grade)
- FAME standards

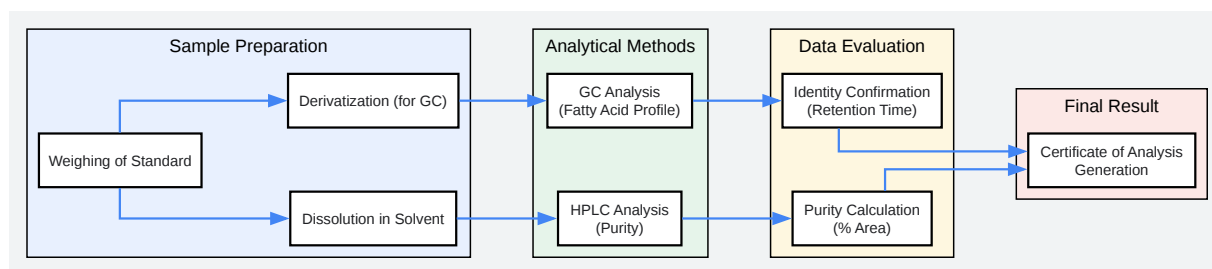
Procedure:

- Derivatization (Transesterification):
 - Accurately weigh a small amount of the **Triarachidin** reference standard.
 - Add methanolic sodium methoxide solution and heat the mixture to convert the triglyceride into fatty acid methyl esters.
 - After cooling, add hexane to extract the FAMES.
- Chromatographic Conditions:
 - Injector Temperature: 250 °C.

- Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 230 °C at a rate of 4 °C/min, and hold for 5 minutes.
- Detector Temperature: 280 °C.
- Carrier Gas: Helium or Hydrogen.
- Analysis: Inject the hexane extract containing the FAMES into the GC system.
- Data Interpretation: Identify the fatty acid methyl esters by comparing their retention times with those of known standards. The fatty acid profile should predominantly show arachidic acid (C20:0).

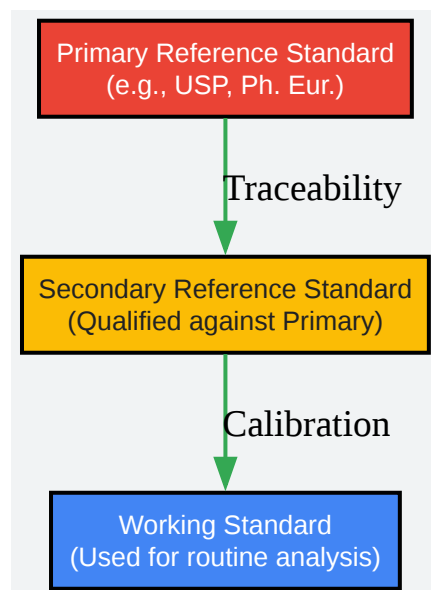
Workflow and Logical Diagrams

The following diagrams illustrate the typical workflow for the analysis of a **Triarachidin** reference standard and the hierarchical relationship of reference standards.



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Caption: Workflow for the analysis of a **Triarachidin** reference standard.



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Caption: Hierarchy and traceability of analytical reference standards.

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- To cite this document: BenchChem. [Certificate of analysis for Triarachidin reference standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052973#certificate-of-analysis-for-triarachidin-reference-standard]

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